campesterol

Catalog No.
S007323
CAS No.
474-62-4
M.F
C₂₈H₄₈O
M. Wt
400.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
campesterol

CAS Number

474-62-4

Product Name

campesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C₂₈H₄₈O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

SGNBVLSWZMBQTH-PODYLUTMSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

22,23-dihydrobrassicasterol, 24 alpha-methylcholest-5-en-3 beta-ol, 24-methylcholesterol, campesterol, campesterol, (3beta)-isomer, campesterol, (3beta,24xi)-isomer, ergost-5-en-3 beta- ol, 24 epimer

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound campesterol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

    Chemopreventive agent

    Phytosterols, including campesterol, have been reported to have chemopreventive effects . .

    Anti-inflammatory agent

    Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.

    Antioxidant

    Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.

    Antidiabetic agent

    A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .

    Antiatherosclerotic agent

    Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .

    Hepatoprotective agent

    Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.

    Food Additive

    Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .

    Bioengineering

    A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .

    Dandelion Coffee

    Campesterol is also found in dandelion coffee .

    Increased Lipid Content

    There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .

  • Campesterol is a major phytosterol found in various plant sources, including nuts, seeds, vegetable oils, fruits, and legumes [].
  • Structurally similar to cholesterol, it plays a significant role in plant cell membranes [].
  • Campesterol is commercially available as a food additive (E number E499) and is being explored for its potential health benefits, particularly related to cholesterol reduction [].

Molecular Structure Analysis

  • Campesterol possesses a four-ringed steroid backbone similar to cholesterol, with an additional methyl group at position 10 [].
  • It has a hydroxyl group (OH) attached at the 3β position and a double bond between carbons 5 and 6 [].
  • This specific structure allows campesterol to interact with cholesterol absorption mechanisms [].

Chemical Reactions Analysis

  • Campesterol is a naturally occurring compound and its synthesis in plants involves complex metabolic pathways. Detailed information on the exact enzymatic steps is not included within the scope of readily available scientific research.
  • Campesterol can undergo oxidation reactions like other sterols. However, specific reactions or associated enzymes haven't been extensively studied in the context of readily available research.

Physical And Chemical Properties Analysis

  • Campesterol appears as a white to slightly yellow crystalline powder [].
  • Melting point: 145-147 °C [].
  • Boiling point: Not available (decomposition likely at high temperatures).
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol [].
  • Stability: Relatively stable under normal storage conditions [].
  • Campesterol's cholesterol-lowering effect is attributed to its structural similarity to cholesterol. In the small intestine, campesterol competes with dietary cholesterol for absorption sites, leading to reduced cholesterol uptake [].
  • Additionally, campesterol might decrease the production of cholesterol in the liver by regulating specific genes involved in cholesterol metabolism [].
  • Campesterol is generally considered safe for consumption in recommended amounts found in food sources [].
  • High doses of campesterol supplements might have side effects like digestive issues and muscle aches, but more research is needed [].
  • Campesterol does not exhibit significant flammability or reactivity hazards [].

Physical Description

Solid

XLogP3

8.8

Melting Point

157-158°C

UNII

5L5O665639

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.

Pictograms

Irritant

Irritant

Other CAS

474-62-4
4651-51-8

Wikipedia

Campesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2023-09-12
1. Segura R, Javierre C, Lizarraga MA, Ros E. Other relevant components of nuts: phytosterols, folate and minerals. Br J Nutr. 2006 Nov;96 Suppl 2:S36-44. doi: 10.1017/bjn20061862. Erratum in: Br J Nutr. 2008 Feb;99(2):447-8. PMID: 17125532.

2. Gabay O, Sanchez C, Salvat C, Chevy F, Breton M, Nourissat G, Wolf C, Jacques C, Berenbaum F. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis Cartilage. 2010 Jan;18(1):106-16. doi: 10.1016/j.joca.2009.08.019. Epub 2009 Sep 15. PMID: 19786147.

3. Heggen E, Granlund L, Pedersen JI, Holme I, Ceglarek U, Thiery J, Kirkhus B, Tonstad S. Plant sterols from rapeseed and tall oils: effects on lipids, fat-soluble vitamins and plant sterol concentrations. Nutr Metab Cardiovasc Dis. 2010 May;20(4):258-65. doi: 10.1016/j.numecd.2009.04.001. Epub 2009 Sep 12. PMID: 19748247.

4. Calpe-Berdiel L, Escolà-Gil JC, Blanco-Vaca F. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. Atherosclerosis. 2009 Mar;203(1):18-31. doi: 10.1016/j.atherosclerosis.2008.06.026. Epub 2008 Jul 6. PMID: 18692849.

5. Richelle M, Enslen M, Hager C, Groux M, Tavazzi I, Godin JP, Berger A, Métairon S, Quaile S, Piguet-Welsch C, Sagalowicz L, Green H, Fay LB. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans. Am J Clin Nutr. 2004 Jul;80(1):171-7. doi: 10.1093/ajcn/80.1.171. PMID: 15213045.

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